molecular formula C19H17N5O3 B11005672 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B11005672
M. Wt: 363.4 g/mol
InChI Key: YGBZQZMMSALJQS-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide: , though a mouthful, is a compound with intriguing properties. Let’s break it down:

    Indole: The indole nucleus, found in many synthetic drug molecules, provides the backbone for this compound. It’s aromatic and readily undergoes electrophilic substitution reactions.

    Oxadiazole: The oxadiazole ring contributes to its unique structure and potential biological activities.

    Pyridine: The pyridine moiety adds further complexity.

Preparation Methods

Synthetic Routes:

While specific synthetic routes for this compound aren’t widely documented, researchers have explored various strategies. One approach involves the condensation of an indole derivative with an oxadiazole precursor, followed by pyridine substitution. Conditions vary, but careful control of reaction temperature, solvent, and reagents is crucial.

Industrial Production:

Industrial-scale synthesis typically involves optimization of the most efficient route discovered in the lab. Unfortunately, detailed industrial methods for this compound remain proprietary.

Chemical Reactions Analysis

Reaction Types:

    Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on functional groups, it may undergo oxidation or reduction.

    Amide Hydrolysis: The amide linkage can be hydrolyzed under specific conditions.

Common Reagents:

    Bromine/Chlorine: For substitution reactions.

    Hydrogen Peroxide (H₂O₂): For oxidation.

    Lithium Aluminum Hydride (LiAlH₄): For reduction.

Major Products:

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Substitution: Various derivatives with modified substituents.

Scientific Research Applications

This compound’s versatility extends across disciplines:

    Chemistry: As a synthetic scaffold, it inspires novel drug design.

    Biology: It may interact with cellular receptors or enzymes.

    Medicine: Potential therapeutic applications, e.g., anticancer agents.

    Industry: Catalysts, ligands, or materials science.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further studies are needed to unravel its effects on specific pathways.

Comparison with Similar Compounds

While unique, it shares features with other indole-based compounds:

    Indomethacin: An anti-inflammatory drug.

    Tryptophan: A natural amino acid.

    Indole-3-acetic acid: A plant hormone.

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C19H17N5O3/c1-26-17-6-4-14(11-21-17)22-16(25)5-7-18-23-19(24-27-18)13-3-2-12-8-9-20-15(12)10-13/h2-4,6,8-11,20H,5,7H2,1H3,(H,22,25)

InChI Key

YGBZQZMMSALJQS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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